N-methyl-N-(4-quinolinylmethyl)-1-butanamine
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Overview
Description
N-methyl-N-(4-quinolinylmethyl)-1-butanamine, commonly known as 4-MBC, is a synthetic compound that belongs to the family of substituted amphetamines. It is a potent and selective serotonin releasing agent (SSRA) that has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
4-MBC has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of serotonin in various physiological and pathological processes. 4-MBC has been shown to induce the release of serotonin from presynaptic neurons, leading to an increase in extracellular serotonin levels. This effect has been used to study the function of the serotonin system in various animal models of disease.
Mechanism of Action
The mechanism of action of 4-MBC involves the selective release of serotonin from presynaptic neurons. 4-MBC binds to the serotonin transporter (SERT) and induces the release of serotonin into the synaptic cleft. This effect is mediated by the activation of protein kinase C (PKC) and the subsequent phosphorylation of SERT. The release of serotonin by 4-MBC is selective and does not affect the release of other neurotransmitters such as dopamine or norepinephrine.
Biochemical and Physiological Effects:
The release of serotonin by 4-MBC has a number of biochemical and physiological effects. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. The release of serotonin by 4-MBC has been shown to increase locomotor activity in animals, suggesting that it may have a stimulant effect. Additionally, 4-MBC has been shown to induce hyperthermia in animals, which may be related to its effect on the serotonin system.
Advantages and Limitations for Lab Experiments
One advantage of using 4-MBC in lab experiments is its selectivity for the serotonin system. This allows researchers to investigate the role of serotonin in various physiological and pathological processes. Additionally, the synthesis of 4-MBC is relatively simple and can be accomplished with high yields. However, one limitation of using 4-MBC is its potential toxicity. High doses of 4-MBC have been shown to induce neurotoxicity in animals, which may limit its use in certain experiments.
Future Directions
There are a number of future directions for the study of 4-MBC. One area of research is the investigation of the role of serotonin in various neuropsychiatric disorders such as depression and anxiety. Additionally, the development of new compounds that selectively target the serotonin system may lead to the development of new treatments for these disorders. Another area of research is the investigation of the potential neurotoxicity of 4-MBC and other serotonin releasing agents. Understanding the potential risks associated with these compounds is important for their safe use in scientific research.
Synthesis Methods
The synthesis of 4-MBC involves the reaction of 4-chlorobutyryl chloride with 8-hydroxyquinoline in the presence of a base such as triethylamine. The resulting intermediate is then treated with methylamine to yield the final product. The synthesis of 4-MBC is relatively simple and can be accomplished with high yields.
properties
IUPAC Name |
N-methyl-N-(quinolin-4-ylmethyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c1-3-4-11-17(2)12-13-9-10-16-15-8-6-5-7-14(13)15/h5-10H,3-4,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFIJNUFPUUOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)CC1=CC=NC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5414722 |
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